

1,4-Benzenediamine, N-phenyl-, monohydrochloride material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Benzenediamine, N-phenyl-, monohydrochloride

Cat. No.: B147430

[Get Quote](#)

In-Depth Technical Guide: 1,4-Benzenediamine, N-phenyl-, monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for **1,4-Benzenediamine, N-phenyl-, monohydrochloride** (CAS No. 2198-59-6). The information is compiled and presented to meet the needs of professionals in research and development.

Chemical Identification and Properties

1,4-Benzenediamine, N-phenyl-, monohydrochloride, also known as N-phenyl-p-phenylenediamine monohydrochloride, is an aromatic amine salt. It is crucial to handle this compound with appropriate safety precautions due to its hazard profile.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	1,4-Benzenediamine, N-phenyl-, monohydrochloride
Synonyms	4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine HCl
CAS Number	2198-59-6 [1]
Molecular Formula	C ₁₂ H ₁₃ ClN ₂ [1]
Molecular Weight	220.70 g/mol [1]
InChI Key	PNEVDCGZQWFIV-UHFFFAOYSA-N [1]
SMILES	C1=CC=C(C=C1)NC2=CC=C(C=C2)N.CI [1]

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Powder	[1]
Color	Blue-Gray	[1]
Melting Point	220 - 224 °C (428 - 435.2 °F)	[2]
Boiling Point	No information available	[2]
Solubility	Soluble in water.	[3]
Stability	Stable under normal temperatures and pressures. May discolor on exposure to light.	[4]

Hazard Identification and Toxicology

This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation.[5]
Eye Irritation	2A	H319: Causes serious eye irritation.[1][5]
Respiratory Irritation	-	May cause respiratory irritation.[1]

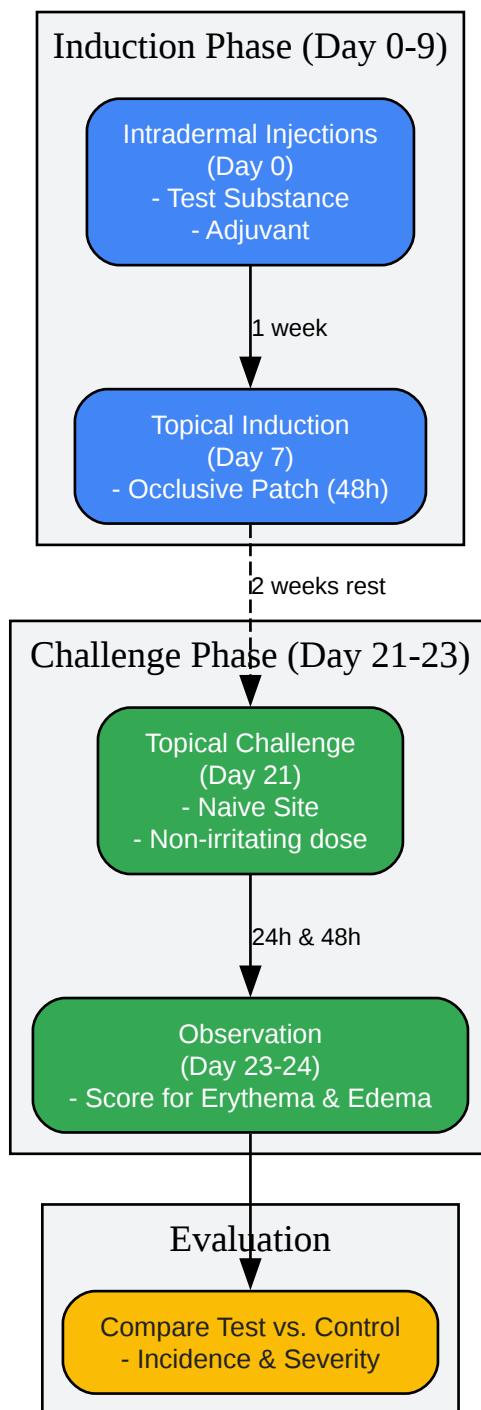
Toxicological Summary:

- Acute Effects: Causes serious eye irritation and skin irritation.[1][5] Inhalation of dust may irritate the respiratory tract.[4] Ingestion may be harmful.
- Sensitization: May cause an allergic skin reaction (skin sensitization).[4]
- Chronic Effects: Prolonged or repeated exposure may lead to the formation of methemoglobin, which can cause cyanosis (bluish discoloration of the skin).[4][6]

Experimental Protocols

Detailed experimental methodologies for key toxicological assessments are outlined below. These protocols are based on standardized OECD guidelines and published research.

Dermal Sensitization: Guinea Pig Maximisation Test (GPMT)


This protocol is based on the OECD Guideline 406 for Skin Sensitization and studies performed on the parent compound, N-phenyl-p-phenylenediamine.[2]

Objective: To determine the potential of a substance to induce skin sensitization.

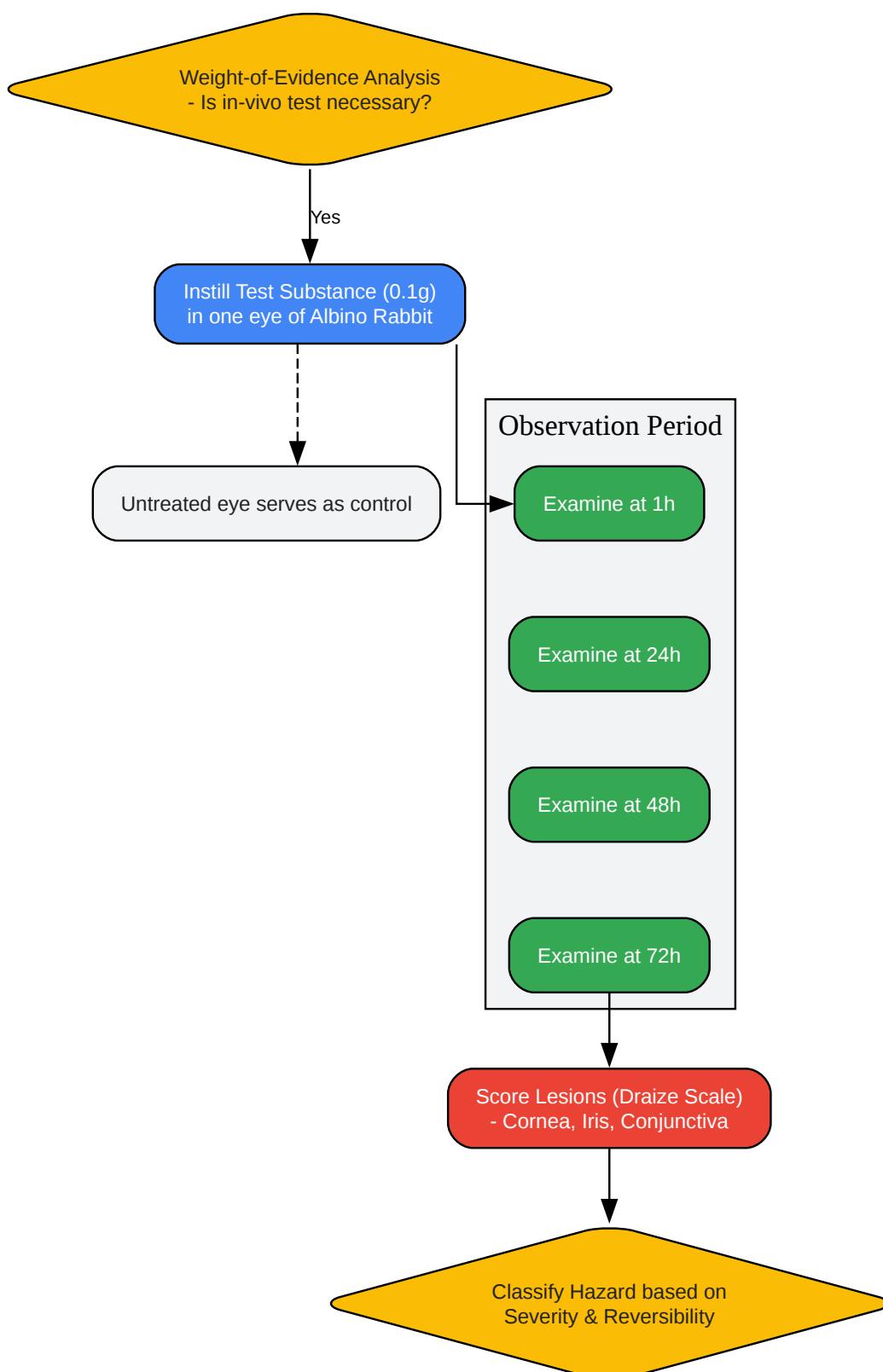
Methodology:

- Induction Phase:

- Intradermal Induction: Guinea pigs receive intradermal injections of the test substance with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
- Topical Induction: One week after injections, the test substance is applied topically to the same site under an occlusive patch for 48 hours.
- Challenge Phase:
 - Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the animals' flanks.
 - The challenge site is observed for signs of erythema and edema at 24 and 48 hours after patch removal.
- Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure. A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

[Click to download full resolution via product page](#)

Guinea Pig Maximisation Test Workflow.


Acute Eye Irritation/Corrosion Test

This protocol is based on the OECD Guideline 405.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

- Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed to determine if an in-vivo test is necessary.
- Animal Selection: Albino rabbits are typically used for this test.
- Test Procedure:
 - A single dose (e.g., 0.1 g of solid, ground to a fine powder) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.
 - The other eye remains untreated and serves as a control.
- Observation:
 - The eyes are examined at 1, 24, 48, and 72 hours after instillation.
 - Observations are scored for lesions of the cornea, iris, and conjunctiva according to the Draize scale.
- Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions observed.

[Click to download full resolution via product page](#)*Acute Eye Irritation Test Workflow.*

Safe Handling and Storage

Personal Protective Equipment (PPE):

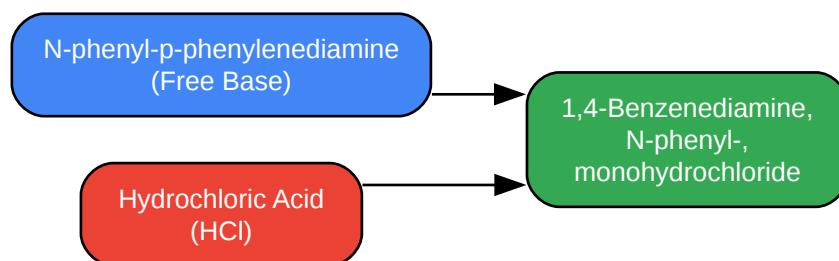
- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing to prevent skin contact.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.

Handling:

- Avoid breathing dust.[\[1\]](#)
- Wash thoroughly after handling.
- Use only in a well-ventilated area.

Storage:

- Store in a tightly closed container in a cool, dry, well-ventilated area.[\[4\]](#)
- Keep away from strong oxidizing agents.
- Protect from light.[\[4\]](#)


First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[\[4\]](#)
- Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#)[\[4\]](#)
- Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Logical Relationships: Synthesis

The monohydrochloride salt is formed from its free base, N-phenyl-p-phenylenediamine. A generalized reaction pathway is illustrated below.

[Click to download full resolution via product page](#)

Formation of the Monohydrochloride Salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [oecd.org](#) [oecd.org]
- 2. [oecd.org](#) [oecd.org]
- 3. [oecd.org](#) [oecd.org]
- 4. [ntp.niehs.nih.gov](#) [ntp.niehs.nih.gov]
- 5. [ntp.niehs.nih.gov](#) [ntp.niehs.nih.gov]
- 6. N-Phenyl-p-phenylenediamine (101-54-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. [oecd.org](#) [oecd.org]

- To cite this document: BenchChem. [1,4-Benzenediamine, N-phenyl-, monohydrochloride material safety data sheet (MSDS).]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147430#1-4-benzenediamine-n-phenyl-monohydrochloride-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b147430#1-4-benzenediamine-n-phenyl-monohydrochloride-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com